Caulophine

Description

Contextualization within Natural Product Alkaloid Chemistry

Natural product alkaloids represent a vast and structurally diverse group of nitrogen-containing compounds predominantly isolated from living organisms, particularly plants. ub.ac.idnih.gov These compounds are often characterized by significant pharmacological activities and have historically served as a rich source for drug discovery. ub.ac.idnih.gov Alkaloids are typically biosynthesized from amino acids. ub.ac.id The genus Caulophyllum has been a known source of various alkaloids. nih.gov Caulophine is one such alkaloid isolated from the radix of Caulophyllum robustum. nih.govnih.gov Its discovery added a new structural class, the fluorenone alkaloids, to the known metabolites of this genus. nih.gov

Significance of Fluorenone Alkaloids in Chemical Biology

Fluorenone alkaloids, including caulophine, are characterized by a 9H-fluoren-9-one core structure. nih.gov While the fluorene (B118485) moiety itself is a significant carbocyclic motif found in various natural products and synthetic compounds, the incorporation of a nitrogen atom and the alkaloid classification highlight their relevance in chemical biology. researchgate.netresearchgate.net Fluorenones and their derivatives have shown a range of biological properties, making them interesting scaffolds for research. researchgate.netuni-muenchen.de The significance of fluorenone alkaloids in chemical biology stems from their potential to interact with biological targets, influencing various physiological processes. uni-muenchen.denih.gov For instance, some azafluorenone alkaloids, which are nitrogenous analogs of fluorenone, have demonstrated diverse activities such as antifungal, antibacterial, anticancer, and antimalarial properties. researchgate.netnih.gov Caulophine itself has been reported to exhibit anti-myocardial ischemia activity and antioxidant properties, suggesting its potential relevance in cardiovascular research. nih.govmedchemexpress.com

Current Research Landscape and Underexplored Aspects of Caulophine

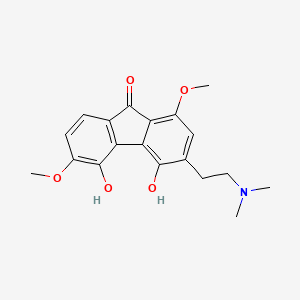

Current research on caulophine primarily focuses on its isolation, structural characterization, and initial investigations into its biological activities. Caulophine was first reported in 2009, isolated from Caulophyllum robustum. nih.gov Its structure was determined through physicochemical and spectroscopic analyses as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one. nih.govnih.gov Research has indicated its anti-myocardial ischemia activity in rat experiments and its ability to protect cardiomyocytes from oxidative and ischemic damage. nih.govmedchemexpress.com

Despite these initial findings, caulophine remains relatively underexplored compared to other natural product alkaloids. Gaps in the literature often exist in areas that lack sufficient exploration, including detailed biological mechanisms, structure-activity relationships, and potential therapeutic applications beyond the initially identified activities. enago.comnu.edu While its antioxidant activity and protective effects on cardiomyocytes have been noted, the specific molecular targets and pathways involved are areas requiring further investigation. medchemexpress.com The full spectrum of its biological activities and potential interactions with various biological systems represents an underexplored landscape. Furthermore, detailed pharmacokinetic and pharmacodynamic studies on caulophine are not widely reported in the readily available literature, indicating another significant area for future research. Exploring synthetic routes and potential modifications to the caulophine structure could also lead to the discovery of analogs with enhanced or altered biological properties.

Based on the available information, some key properties of caulophine are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C19H21NO5 | PubChem nih.gov |

| Molecular Weight | 343.4 g/mol | PubChem nih.gov |

| PubChem CID | 70680258 | PubChem nih.gov |

| Source Plant | Caulophyllum robustum | PubChem nih.gov |

| Reported Activity(s) | Anti-myocardial ischemia activity, Antioxidant activity | PubChem nih.gov, MedChemExpress medchemexpress.com |

| Structural Class | Fluorenone alkaloid | PubChem nih.gov, Genus Caulophyllum Review nih.gov |

The limited detailed research findings publicly available highlight the nascent stage of research on caulophine, pointing towards numerous underexplored aspects awaiting scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(dimethylamino)ethyl]-4,5-dihydroxy-1,6-dimethoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)15-16(17(10)21)14-11(18(15)22)5-6-12(24-3)19(14)23/h5-6,9,21,23H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDKMMCPZJBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C(=C1O)C3=C(C2=O)C=CC(=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Origin: Caulophyllum robustum Maxim as a Source Organism

Caulophine is a natural product primarily isolated from the radix (roots and rhizomes) of Caulophyllum robustum Maxim. medchemexpress.comebi.ac.ukchemfaces.comresearchgate.netnih.gov Caulophyllum robustum is a plant species belonging to the Berberidaceae family. medchemexpress.com This plant is known in traditional Chinese medicine as Hong Mao Qi and is found widely in parts of northern, northwestern, and southwestern China. nih.gov The roots and rhizomes of Caulophyllum species are recognized for containing various alkaloids and triterpene saponins, which are considered responsible for their pharmacological activities. researchgate.netnih.gov Caulophine itself is classified as a fluorenone alkaloid. ebi.ac.uknih.govnih.govnih.gov

Extraction Techniques from Plant Material

The initial step in obtaining caulophine from Caulophyllum robustum involves extracting compounds from the plant matrix. Various extraction techniques are employed in natural product isolation, aiming to separate active constituents from inert materials using selective solvents. nih.govksu.edu.satnau.ac.in While specific detailed extraction protocols for caulophine are often part of broader alkaloid extraction procedures from Caulophyllum, general methods for isolating alkaloids from this genus have been described. nih.gov

Conventional extraction methods for plant materials include maceration, infusion, decoction, percolation, digestion, and Soxhlet extraction. nih.govksu.edu.satnau.ac.in More advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to improve efficiency, shorten extraction times, and reduce solvent consumption. ksu.edu.sanih.gov The choice of extraction method and solvent depends on the nature of the plant material, the target compounds' properties (like polarity), temperature, and solvent-to-sample ratio. nih.gov

For the genus Caulophyllum, roots and rhizomes are commonly extracted with solvents such as methanol (B129727) or 70% ethanol (B145695) using methods like maceration or reflux. nih.gov The resulting extracts are typically concentrated. nih.gov Subsequent steps often involve liquid-liquid partitioning or liquid-solid column chromatography to obtain enriched fractions, including a total alkaloidal fraction. nih.gov Solvents like ethyl acetate (B1210297) or chloroform (B151607) have been used to extract the alkaloidal fraction. nih.gov

Advanced Chromatographic and Separation Procedures for Caulophine Isolation

Following initial extraction, advanced chromatographic techniques are crucial for the isolation and purification of caulophine from the complex mixture of compounds present in the plant extract. tandfonline.comjppres.com Chromatography plays a vital role in separating and identifying bioactive metabolites. jppres.com

Preparative High-Performance Liquid Chromatography (HPLC) for Enrichment

Preparative HPLC is a widely used technique for the separation, purification, and isolation of target compounds from complex mixtures, particularly in natural product research. tandfonline.comtandfonline.comchromservis.euwelch-us.com Its objective is to obtain substances in sufficient quantity and purity for further use. mz-at.de Compared to traditional methods like silica (B1680970) gel column chromatography, preparative HPLC can be more efficient, although isolating caulophine from the total alkaloid content may still require multiple steps due to the presence of numerous alkaloids. tandfonline.comtandfonline.com

A preparative HPLC method for isolating caulophine from Radix caulophylli has been investigated and optimized. tandfonline.comtandfonline.com This often involves initial separation into fractions followed by further purification steps. tandfonline.comtandfonline.com For instance, optimization might involve separating a primary fraction first, followed by a second round of preparative HPLC to isolate caulophine. tandfonline.comtandfonline.com The purity of the isolated caulophine can be assessed using analytical HPLC, with reported purities exceeding 98%. tandfonline.comtandfonline.com The mobile phase composition and flow rate are critical parameters in preparative HPLC, influencing separation efficiency and yield. tandfonline.commz-at.de For caulophine isolation, a mobile phase consisting of methanol-water with formic acid has been reported. tandfonline.com The recovery yield of caulophine using preparative HPLC has been shown to be high, exceeding 80% in some protocols. tandfonline.com

Key parameters in preparative HPLC include purity, recovery, and sample load, which are interconnected and need to be balanced for effective purification. welch-us.commz-at.de

Application of Cell Membrane Chromatography (CMC) for Activity-Guided Fractionation

Cell Membrane Chromatography (CMC) is an affinity chromatography technique that utilizes immobilized cell membranes containing specific receptors as the stationary phase. science.govnih.govacs.org CMC is particularly useful for screening and isolating compounds that interact with membrane receptors, providing a method for activity-guided fractionation. science.govnih.govacs.orgnih.govresearchgate.net This technique allows for the retention of the three-dimensional structure and biological activity of membrane receptors, enabling the study of drug-receptor interactions and the screening of active components from complex mixtures like plant extracts. nih.govacs.org

Caulophine has been isolated from the radix of Caulophyllum robustum Maxim using cell membrane chromatography as a screening method. ebi.ac.ukresearchgate.netnih.gov This indicates that CMC was employed to identify and isolate compounds from the plant extract that show affinity to specific cell membrane components, potentially receptors relevant to caulophine's biological activity. nih.govresearchgate.net Studies have shown that caulophine exhibits high affinity for rat myocardial cell membranes, as assessed by CMC, suggesting its potential bioactivity in the heart. nih.gov CMC can thus serve as an efficient approach in drug discovery from natural sources by selectively enriching compounds with desired membrane interactions before further isolation and identification. ebi.ac.uk

Structural Elucidation and Analytical Characterization

Application of Advanced Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, plays a pivotal role in assigning the positions of atoms within the caulophine molecule nih.govebi.ac.ukresearchgate.net. Analysis of the ¹H NMR spectrum provides information about the types of protons present, their chemical environments, and their coupling interactions, which helps in establishing the connectivity of adjacent hydrogen atoms nih.govebi.ac.ukresearchgate.netjst.go.jp. The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical shifts, providing insights into the carbon skeleton and the presence of functional groups like carbonyls and aromatic carbons researchgate.netjst.go.jp.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing through-bond and through-space correlations between nuclei nih.govebi.ac.ukresearchgate.netjst.go.jp. COSY experiments reveal correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached researchgate.netjst.go.jp. HMBC experiments show correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and between different parts of the molecule researchgate.netjst.go.jp. NOESY experiments provide information about spatial proximity between nuclei, aiding in the assignment of relative stereochemistry and the positioning of substituents on the fluorenone core researchgate.netjst.go.jp.

Detailed NMR data for caulophine, including chemical shifts and coupling constants, have been reported, allowing for the complete assignment of its proton and carbon signals and the confirmation of the proposed fluorenone structure with its specific substituents researchgate.netjst.go.jp.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Molecular Identification

Mass spectrometry provides information about the molecular weight and elemental composition of caulophine, as well as characteristic fragmentation patterns that help in identifying structural subunits nih.govtandfonline.comnih.gov. Electrospray ionization (ESI) is a commonly used technique for ionizing caulophine, yielding protonated molecular ions, typically observed as [M+H]⁺ jst.go.jptandfonline.comnih.gov.

High-Resolution Mass Spectrometry (HRMS), such as HR-ESI-TOF-MS, is particularly valuable as it provides accurate mass measurements, allowing for the determination of the precise elemental formula of caulophine jst.go.jp. For instance, HR-ESI-TOF-MS analysis has confirmed the molecular formula of caulophine jst.go.jp. The accurate mass of the molecular ion peak observed in the HRMS spectrum is compared to the calculated mass based on the proposed elemental composition, providing strong evidence for the molecular formula jst.go.jp.

Fragmentation patterns observed in MS/MS experiments (tandem mass spectrometry) provide further structural details by breaking down the molecular ion into smaller fragment ions nih.goveag.com. The masses of these fragment ions can be correlated to specific cleavages within the molecule, supporting the proposed structure and the positions of substituents eag.com.

Role of Hyphenated Techniques in Complex Mixture Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, are indispensable for the analysis of caulophine in complex matrices, such as plant extracts or biological samples tandfonline.comnih.govtandfonline.comresearchgate.net. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry wikipedia.org. This allows for the separation of caulophine from other co-eluting compounds in a mixture before it enters the mass spectrometer wikipedia.org.

LC-MS/MS adds another layer of specificity by employing tandem mass spectrometry, where selected ions from the initial MS analysis are further fragmented and analyzed nih.goveag.com. This technique is highly selective and sensitive, enabling the detection and quantification of caulophine even at low concentrations in complex samples tandfonline.comnih.govtandfonline.com. LC-MS/MS has been successfully applied for the analysis of caulophine in rat plasma and urine, demonstrating its utility in pharmacokinetic studies tandfonline.comnih.govtandfonline.comresearchgate.net. The use of specific LC columns, such as C18 columns, and optimized mobile phases allows for effective chromatographic separation tandfonline.comtandfonline.com.

Integration of Physicochemical and Spectroscopic Data for Definitive Elucidation

The definitive structural elucidation of caulophine is achieved by integrating the information obtained from various physicochemical and spectroscopic techniques. Physicochemical properties, such as melting point and UV absorption maxima, provide initial clues about the compound's nature jst.go.jp. UV spectroscopy of caulophine shows characteristic absorption peaks consistent with a fluorenone chromophore jst.go.jp.

The comprehensive analysis of NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) provides detailed information about the carbon-hydrogen framework, functional groups, and connectivity researchgate.netjst.go.jp. This spectroscopic evidence is then correlated with the molecular weight and elemental composition determined by HRMS jst.go.jp. The fragmentation patterns observed in MS/MS experiments further validate the proposed structure by confirming the presence of specific substructures nih.gov. By piecing together the data from these complementary techniques, researchers can confidently assign the complete chemical structure of caulophine nih.govebi.ac.ukresearchgate.netjst.go.jp.

Validation of Structural Assignments via Authentic Reference Standards

While spectroscopic data provide strong evidence for a proposed structure, the most definitive validation of a structural assignment is achieved by comparison with an authentic reference standard of caulophine biocrick.com. If available, the spectroscopic data (NMR, MS, UV, IR) and chromatographic behavior (retention time in HPLC or GC) of the isolated compound are compared to those of a known, pure sample of caulophine biocrick.com. Identical spectroscopic profiles and co-elution in chromatographic analysis confirm the structural assignment.

In the absence of a commercially available standard, comparison with published spectroscopic data from previous isolations of caulophine serves as a form of validation nih.govebi.ac.ukresearchgate.netjst.go.jp. However, the availability of an authentic standard allows for direct comparison under identical experimental conditions, providing the highest level of confidence in the structural identification. Preparative HPLC methods have been developed for the isolation and purification of caulophine, which can yield material of high purity (>98%) suitable for use as a reference or for further analysis researchgate.nettandfonline.comacs.org.

Biosynthetic Pathways and Precursor Studies

Postulated Biosynthetic Routes to Fluorenone Alkaloids

Fluorenone alkaloids, including caulophine, are a class of natural products characterized by the fluoren-9-one core structure. The biosynthesis of this core and its associated substituents is an area of ongoing research. Hypothetical biosynthetic pathways for related alkaloids have been proposed, often suggesting origins from precursors like isoquinoline (B145761) fragments or through complex cyclization and rearrangement processes. For instance, a hypothetical biosynthetic pathway for a dihydroazafluoranthene alkaloid with an isoquinoline fragment, also isolated from Caulophyllum robustum, was proposed to involve sequential nitrogen-related double bond reduction, oxidation, ring-opening, N-methylation, and demethoxy processes nih.govresearchgate.net. This suggests that similar complex transformations could be involved in the formation of other alkaloids from this genus, potentially including fluorenone alkaloids like caulophine.

The fluorenone scaffold itself can be synthesized chemically through various routes, including intramolecular Friedel-Crafts-type acylation of biphenyl (B1667301) derivatives, oxidation of fluorenols or fluorenes, and radical cyclization protocols uni-muenchen.debeilstein-journals.org. While these are synthetic methods, they hint at the types of bond formations and structural rearrangements that might occur enzymatically in nature. Studies on the biosynthesis of other polycyclic aromatic compounds and alkaloids often involve pathways originating from common precursors like amino acids (e.g., tryptophan, tyrosine, phenylalanine) or acetate (B1210297) units, followed by a series of tailoring modifications catalyzed by various enzymes nih.govnih.govaocs.org.

Enzymatic Transformations and Key Intermediates in Caulophine Formation

Specific enzymatic transformations and key intermediates directly involved in caulophine biosynthesis are not extensively documented in the provided search results. However, general enzymatic reactions common in alkaloid biosynthesis are likely to play a role. These can include hydroxylation, O-methylation, N-methylation, oxidation, reduction, and cyclization reactions, often catalyzed by enzyme families such as cytochrome P450 enzymes, methyltransferases, oxidoreductases, and cyclases nih.govnih.govresearchgate.net.

The presence of hydroxyl and methoxy (B1213986) groups, as well as a dimethylaminoethyl substituent on the fluorenone core of caulophine, suggests the involvement of specific enzymes catalyzing these modifications. For example, methyltransferases would be responsible for the O-methylation of hydroxyl groups and the N-methylation of the amino group nih.gov. Oxidoreductases and cytochrome P450 enzymes could be involved in the formation of the fluorenone carbonyl group and the introduction of hydroxyl groups nih.govresearchgate.net.

While direct experimental evidence for caulophine's biosynthetic enzymes and intermediates is limited in the provided text, research into the biosynthesis of other complex natural products from plants often involves:

Identification of precursor molecules: Tracing the origin of the carbon skeleton and functional groups.

Enzyme isolation and characterization: Identifying the specific enzymes catalyzing each step.

Gene expression studies: Examining the genes encoding these enzymes in the plant tissue where the alkaloid is produced.

Feeding experiments: Using isotopically labeled precursors to track their incorporation into the final product.

Such approaches would be necessary to fully elucidate the enzymatic transformations and key intermediates in caulophine formation.

Comparative Biosynthetic Analysis with Related Natural Products

Comparing the biosynthesis of caulophine with that of related natural products can provide valuable clues about its own pathway. Caulophine is a fluorenone alkaloid. Other alkaloids found in the Caulophyllum genus include aporphine (B1220529) alkaloids (like magnoflorine (B1675912) and boldine), indolizidine alkaloids (like N-methylcytisine and lupanine), and dihydroazafluoranthene alkaloids nih.govresearchgate.netjst.go.jp. While these alkaloids have different core structures, they are all produced within the same plant genus, suggesting some potential overlap or shared initial steps in their biosynthetic pathways, or at least the utilization of common precursor pools.

For example, if a common precursor like a modified amino acid or a polyketide chain is involved in the biosynthesis of several Caulophyllum alkaloids, the pathways would diverge at later stages with different sets of enzymes leading to the distinct structural classes. Studies on the biosynthesis of other alkaloid classes, such as terpenoid indole (B1671886) alkaloids or Amaryllidaceae alkaloids, highlight the diversity of biosynthetic strategies employed by plants, often involving the condensation of simple building blocks followed by extensive tailoring modifications catalyzed by specialized enzymes nih.govresearchgate.net.

The fluorenone core is also found in other natural products from different plant sources researchgate.net. Comparative biosynthetic studies of these compounds could reveal conserved enzymatic strategies for the formation of the fluorenone scaffold, which might be applicable to caulophine biosynthesis. However, the specific substitution pattern of caulophine (methoxy, hydroxyl, and dimethylaminoethyl groups) suggests that its later biosynthetic steps are unique and determined by the specific enzymatic machinery present in Caulophyllum robustum.

Further comparative analysis could involve examining the genetic and enzymatic machinery in Caulophyllum robustum and comparing it to plants that produce structurally related compounds to identify homologous genes and enzymes potentially involved in caulophine biosynthesis.

Synthetic Chemistry of Caulophine and Analogues

Strategies for the Total Synthesis of Fluorenone Alkaloids

The construction of the core 9-fluorenone structure is the central challenge in the total synthesis of alkaloids like caulophine. Chemists have devised multiple pathways, primarily involving the cyclization of a biphenyl (B1667301) precursor. These strategies can be broadly categorized into metal-free oxidative cyclizations, transition-metal-catalyzed reactions, and acid-mediated cyclizations.

Metal-free oxidative methods are advantageous from both an environmental and cost perspective, avoiding expensive and potentially toxic heavy metals. A prominent strategy involves the cross-dehydrogenative coupling (CDC) of biphenyl precursors. For instance, the synthesis of highly substituted fluorenones has been achieved via a tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This approach is notable for being free of any metal catalysts or additives.

The proposed mechanism involves the oxidation of the benzylic amino group to form either an iminium ion or a stabilized radical, which then undergoes intramolecular cyclization to build the fluorenone backbone. nih.gov The resulting 9-aminofluorene intermediate is subsequently oxidized by the same oxidant to yield the final fluorenone product in a domino reaction. nih.gov This method has been successfully utilized in the first total synthesis of the fluorenone natural product nobilone. nih.gov

The reaction conditions are compatible with a range of functional groups, including methoxy (B1213986), cyano, and nitro groups, which are relevant to the substitution patterns found in many natural fluorenone alkaloids. nih.gov However, electronic effects can influence reaction yields, with electron-withdrawing groups on the radical-accepting aromatic ring sometimes having an adverse effect. nih.gov

Table 1: Examples of Metal-Free TBHP-Mediated Oxidative Cyclization

| Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-(aminomethyl)biphenyl | Fluorenone | 62 | nih.gov |

| N-methyl-2-(aminomethyl)biphenyl | Fluorenone | 60 | nih.gov |

| 2-(hydroxymethyl)biphenyl | Fluorenone | 60 | nih.gov |

| 2-formylbiphenyl | Fluorenone | 26 | nih.gov |

Other metal-free oxidative cyclizations have been developed using reagents like potassium persulfate (K₂S₂O₈) or tetrabromomethane (CBr₄) to convert biarylcarboxaldehydes into fluorenones. nih.gov

Transition-metal catalysis has become one of the most efficient and versatile tools for constructing complex organic molecules, including the fluorenone scaffold. sit.edu.cn Palladium- and rhodium-based catalysts are most commonly employed for this purpose. These reactions often involve C-H activation and subsequent C-C bond formation.

Palladium-catalyzed reactions offer several routes to fluorenones. One such method is the cyclocarbonylation of o-halobiaryls, which can produce a variety of substituted fluoren-9-ones in high yields. Another powerful approach is the palladium-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds via an addition reaction followed by cyclization through a C-H activation-oxidation sequence. nih.gov This provides efficient access to diverse fluorenone structures from readily available starting materials. nih.gov

Rhodium catalysts have also been effectively used. For example, a rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids provides an efficient pathway to fluorenones with varied substituents in very good yields.

Table 2: Overview of Transition-Metal-Catalyzed Fluorenone Syntheses

| Catalyst Type | Reaction Type | Starting Materials | Key Advantage |

|---|---|---|---|

| Palladium | Cyclocarbonylation | o-Halobiaryls | High yields for diverse substituents |

| Palladium | Sequential reaction | 2-Bromobenzaldehydes, Arylboronic acids | Access from readily available materials |

| Rhodium | Intramolecular Acylation | Biarylcarboxylic acids | Efficient for various substituents |

These transition-metal-catalyzed methods are highly valued for their efficiency and broad applicability, making them key strategies in the potential total synthesis of complex alkaloids like caulophine.

Acid-mediated cyclization, particularly the intramolecular Friedel–Crafts acylation of biphenylcarboxylic acids, is a classic and widely applied method for the synthesis of fluorenones. nih.gov This reaction involves the treatment of a 2-phenylbenzoic acid derivative with a strong acid, such as sulfuric acid or polyphosphoric acid. The acid protonates the carboxylic acid, which then acts as an electrophile, attacking the adjacent aromatic ring to form the tricyclic ketone after dehydration.

This method is straightforward and effective for many substrates. The success of the reaction depends on the electronic nature of the substituents on the aromatic rings. Electron-donating groups can activate the rings towards electrophilic attack and facilitate the cyclization, while strong electron-withdrawing groups can hinder it. The regioselectivity of the cyclization is also a critical consideration, as the electrophilic attack will preferentially occur at the most nucleophilic position of the second aromatic ring. For a potential synthesis of caulophine, the specific substitution pattern would need to be carefully considered to ensure the desired cyclization occurs.

Design and Synthesis of Caulophine Analogues for Structure-Activity Relationship (SAR) Investigations

While specific SAR studies on caulophine are not prominent in the literature, the generation of analogues is a cornerstone of medicinal chemistry for optimizing the activity of a lead compound. The synthesis of caulophine analogues would aim to explore how modifications to its structure affect its biological activity, such as its reported antiischemic properties. nih.gov This is typically achieved through systematic changes to the functional groups on the fluorenone core and the aminoalkyl side chain.

Diversity-Oriented Synthesis (DOS) is a powerful strategy to generate libraries of structurally diverse small molecules, which is ideal for exploring the chemical space around a natural product like caulophine. nih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to create a multitude of different scaffolds and substitution patterns from a common starting material in a limited number of steps. nih.gov

For caulophine, a DOS approach could start with a functionalized biphenyl precursor. Through a series of branching reaction pathways, this precursor could be transformed into various fluorenone scaffolds with different substitution patterns. For example, different building blocks could be introduced to vary the substituents on the aromatic rings, and the length and nature of the aminoalkyl side chain could be altered. This strategy allows for the rapid generation of a wide range of analogues, which can then be screened for biological activity to identify key structural features required for potency and selectivity. Natural products often serve as inspiration for DOS, providing validated starting points for the exploration of biologically relevant chemical space.

Biology-Oriented Synthesis (BIOS) is a strategic approach that leverages information about the biological relevance of natural product scaffolds to guide the synthesis of new compound collections. rsc.org The core principle of BIOS is that since natural products have evolved to interact with biological macromolecules, their fundamental scaffolds are enriched in bioactivity. rsc.org

In the context of caulophine, a BIOS approach would begin by identifying the fluorenone alkaloid scaffold as a "biologically relevant" starting point. The synthesis would then focus on creating variations of this core structure, systematically simplifying or altering the ring system to understand which structural elements are essential for its biological function. For example, one might synthesize analogues where the fluorenone core is replaced by a fluorene (B118485) or other related tricyclic systems. By comparing the biological activities of these simplified or modified analogues to that of the parent natural product, researchers can gain insights into the mechanism of action and identify the key pharmacophore. BIOS helps to navigate the vastness of chemical space by focusing on areas that are evolutionarily pre-validated for biological activity. rsc.org

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound “Caulophine” that adheres to the specified outline.

The core issue is a fundamental mismatch between the subject, Caulophine, and the requested topics of discussion. Caulophine is a fluorenone alkaloid, and there is no published research detailing its synthesis, or the synthesis of its analogues, using the advanced strategies of:

Chemoenzymatic Synthesis Approaches

While these synthetic strategies are employed in the chemistry of other complex natural products, the scientific literature has not documented their application to Caulophine specifically or to the broader class of fluorenone alkaloids in general.

Generating content for the requested outline would require fabricating information, which would be scientifically inaccurate and misleading. Therefore, in the interest of providing factual and authoritative information, this request cannot be fulfilled as structured.

Mechanistic Studies of Biological Activity in Vitro Investigations

Antioxidative Mechanisms in Cellular Protection

Caulophine demonstrates notable antioxidative capabilities, primarily through the protection of cardiomyocytes from oxidative damage and the modulation of key cellular oxidative stress markers.

Protection of Cardiomyocytes from Oxidative Injury

In controlled laboratory settings, pretreatment with Caulophine has been shown to enhance the viability of cardiomyocytes subjected to oxidative injury. nih.gov Studies utilizing hydrogen peroxide (H₂O₂) and adriamycin to induce oxidative stress in cardiomyocyte cultures found that Caulophine administration led to a significant increase in cell viability. nih.gov This protective effect underscores the compound's ability to counteract the detrimental effects of reactive oxygen species (ROS) at the cellular level. nih.govfrontiersin.org

Modulation of Cellular Oxidative Stress Markers (e.g., Superoxide Dismutase, Malondialdehyde)

Caulophine's antioxidative action is further substantiated by its influence on specific biomarkers of oxidative stress. Research has demonstrated that Caulophine treatment leads to a notable increase in the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme. nih.govjst.go.jp Concurrently, Caulophine administration has been observed to decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.govjst.go.jp Additionally, levels of creatine kinase (CK) and lactate dehydrogenase (LDH), enzymes released from damaged cells, were also reduced in the presence of Caulophine. nih.govjst.go.jp

| Biomarker | Effect of Caulophine | Scientific Implication |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | Enhancement of endogenous antioxidant defense |

| Malondialdehyde (MDA) | Decreased Levels | Reduction in lipid peroxidation and cellular damage |

| Creatine Kinase (CK) | Decreased Levels | Mitigation of cardiomyocyte injury |

| Lactate Dehydrogenase (LDH) | Decreased Levels | Preservation of cell membrane integrity |

Cardioprotective Effects in Ischemic Cellular Models

The protective effects of Caulophine extend to ischemic conditions, where it has been shown to improve cardiomyocyte survival, reduce infarct size, and inhibit apoptotic pathways.

Evaluation of Cardiomyocyte Viability and Survival under Ischemic Conditions

In experimental models simulating ischemic injury, Caulophine has demonstrated a capacity to protect cardiomyocytes and improve their viability. nih.gov The compound's ability to mitigate the cellular damage associated with ischemia suggests a potent cardioprotective effect. nih.govjst.go.jp

Analysis of Myocardial Infarct Size Reduction in Experimental Models

Studies involving the ligation of the coronary artery in rat models to induce myocardial infarction have shown that Caulophine can significantly reduce the size of the resulting infarct. nih.govjst.go.jp This reduction in myocardial tissue death is a critical indicator of the compound's potential to limit damage following an ischemic event. nih.gov The estimation of infarct size was conducted using p-nitro-blue tetrazolium staining. nih.gov

Inhibition of Apoptotic Pathways in Cardiac Cells

Caulophine has been found to inhibit apoptosis, or programmed cell death, in cardiac cells subjected to oxidative stress. nih.gov Specifically, in cardiomyocytes injured by H₂O₂, pretreatment with Caulophine led to a decrease in cellular apoptosis, as detected by flow cytometry. nih.govjst.go.jp This anti-apoptotic action is a key component of its cardioprotective mechanism, helping to preserve the cardiac cell population during periods of stress. nih.gov

| Experimental Endpoint | Observed Effect of Caulophine | Method of Assessment |

|---|---|---|

| Cardiomyocyte Viability | Increased | MTT Assay |

| Myocardial Infarct Size | Reduced | p-nitro-blue tetrazolium staining |

| Cellular Apoptosis | Inhibited | Flow Cytometry |

Molecular Interactions with Biological Receptors and Pathways

The interaction of Caulophine with various biological targets is a key area of investigation to understand its mechanism of action. These studies involve assessing its binding affinity for specific receptors and its subsequent effect on intracellular signaling.

Ligand-Receptor Binding Affinity Assessment Using Cell Membrane Chromatography

Cell membrane chromatography (CMC) is a powerful technique used to study the interactions between drugs and their target receptors in a near-native environment. This method immobilizes cell membranes containing the target receptor onto a stationary phase, allowing for the chromatographic assessment of ligand binding. The retention of a ligand on the column provides information about its affinity for the receptor. Frontal affinity chromatography, a specific CMC technique, can be utilized to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov This approach is particularly valuable for studying membrane proteins like G protein-coupled receptors (GPCRs) and ion channels, as it preserves their conformation and functionality, which can be lost during purification processes. nih.gov

Currently, specific studies employing cell membrane chromatography to assess the binding affinity of Caulophine to its biological receptors are not extensively documented in publicly available research.

Investigation of Interactions with Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.govmdpi.com Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to many cellular processes. researchgate.net Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a prominent target for therapeutic inhibitors. mdpi.comnih.gov

Direct investigations into the interaction between Caulophine and the Epidermal Growth Factor Receptor (EGFR) have not been detailed in the available scientific literature.

Exploration of Binding to Alpha 1A-Adrenoceptor (α1AAR)

The Alpha 1A-adrenoceptor (α1AAR) is a subtype of the α1-adrenergic receptor, a G protein-coupled receptor that mediates the physiological effects of the catecholamines norepinephrine and epinephrine. nih.gov The α1AAR is predominantly involved in smooth muscle contraction and plays a role in cognitive functions. nih.gov The binding of agonists to this receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels. The potencies of various agonists in activating cloned α1-adrenergic receptor subtypes have been compared, showing that different ligands can exhibit varied affinities and intrinsic activities at each subtype. drugbank.com

Specific research detailing the binding affinity or functional interaction of Caulophine with the Alpha 1A-adrenoceptor (α1AAR) is not presently available in published studies.

Interference with Intracellular Signaling Cascades

Caulophine has demonstrated the ability to interfere with intracellular signaling cascades associated with cellular injury and apoptosis in cardiomyocytes. nih.gov Pretreatment with Caulophine has been shown to protect these cells from oxidative and ischemic damage. nih.gov Mechanistically, it appears to exert its effects through an antioxidative pathway. This is evidenced by its ability to increase the activity of superoxide dismutase (SOD), an enzyme critical for scavenging reactive oxygen species. nih.gov Concurrently, Caulophine decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.gov Furthermore, Caulophine inhibits cellular apoptosis induced by hydrogen peroxide (H2O2) and reduces the release of lactate dehydrogenase (LDH) and creatine kinase (CK), enzymes that are released from damaged cells. nih.gov These findings suggest that Caulophine interferes with signaling pathways that lead to oxidative stress, membrane damage, and programmed cell death.

Table 1: Effect of Caulophine on Biochemical Markers of Injury in H2O2-treated Cardiomyocytes

| Biochemical Marker | Effect of Caulophine Pretreatment |

|---|---|

| Creatine Kinase (CK) | Decreased |

| Lactate Dehydrogenase (LDH) | Decreased |

| Malondialdehyde (MDA) | Decreased |

| Superoxide Dismutase (SOD) | Increased |

| Cellular Apoptosis | Inhibited |

Regulation of Intracellular Calcium Homeostasis

The maintenance of intracellular calcium ([Ca2+]i) homeostasis is vital for numerous cellular functions, including muscle contraction, signal transduction, and cell survival. sdu.dk Disruption of this delicate balance can lead to cellular dysfunction and death. Intracellular calcium levels are regulated by influx from the extracellular space and release from internal stores like the endoplasmic reticulum. jnmjournal.org

Characterization of Calcium Antagonistic Properties in Cardiomyocytes

Caulophine exhibits protective effects on cardiomyocytes subjected to oxidative and ischemic injury, which strongly suggests an influence on intracellular calcium homeostasis. nih.gov Ischemic events in the myocardium often lead to a significant influx of calcium, resulting in cellular damage. The protective actions of Caulophine, such as reducing myocardial infarct size and improving histopathological and ultrastructural changes in ischemic heart tissue, are consistent with properties of calcium antagonistic drugs. nih.govnih.gov By mitigating the damage caused by agents like H2O2 and adriamycin, Caulophine helps maintain cardiomyocyte viability. nih.gov The observed decrease in serum levels of CK and LDH in animal models of myocardial ischemia treated with Caulophine further supports its role in preserving cell membrane integrity, which is often compromised by calcium overload. nih.gov While not directly classified as a calcium channel blocker, the antioxidative mechanism of Caulophine likely contributes to the stabilization of cellular membranes and organelles, thereby preventing uncontrolled calcium influx and the subsequent activation of calcium-dependent degradation pathways.

Table 2: Protective Effects of Caulophine in Ischemic Myocardium

| Parameter | Effect of Caulophine Treatment |

|---|---|

| Myocardial Infarct Size | Reduced |

| Serum Creatine Kinase (CK) | Reduced |

| Serum Lactate Dehydrogenase (LDH) | Reduced |

| Serum Malondialdehyde (MDA) | Reduced |

| Serum Superoxide Dismutase (SOD) | Increased |

| Histopathological and Ultrastructural Changes | Improved |

Differential Impact on Various Calcium Influx Mechanisms

Extensive searches of scientific literature and databases did not yield specific research findings on the chemical compound “Caulophine” and its differential impact on various calcium influx mechanisms. Consequently, there is no available data to populate a detailed article or data tables regarding its effects on voltage-gated, receptor-operated, or store-operated calcium channels.

The study of how chemical compounds influence these distinct pathways is crucial for understanding their cellular and physiological effects. In vitro investigations typically dissect these mechanisms by utilizing specific cell lines and electrophysiological or fluorescence imaging techniques. These studies would involve measuring changes in intracellular calcium concentration in response to the compound in the presence and absence of specific channel blockers or activators.

For a comprehensive understanding of a compound's activity, research would generally explore its effects on:

Voltage-Gated Calcium Channels (VGCCs): These channels open in response to changes in membrane potential and are critical in excitable cells like neurons and muscle cells. A compound's effect would be assessed by measuring calcium currents under voltage clamp conditions.

Receptor-Operated Calcium Channels (ROCCs): These channels are activated by the binding of ligands to cell surface receptors. Investigating a compound's influence would involve stimulating these receptors and observing the subsequent calcium influx.

Store-Operated Calcium Entry (SOCE): This pathway is activated by the depletion of calcium from intracellular stores, such as the endoplasmic reticulum. The effect of a compound on SOCE would be determined by inducing store depletion and measuring the resulting calcium entry.

Without specific studies on Caulophine, it is not possible to provide a scientifically accurate account of its mechanistic actions on these calcium influx pathways.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of the Full Biological Spectrum of Caulophine

While caulophine has demonstrated anti-myocardial ischemia activity, its full biological spectrum remains to be comprehensively elucidated. Future research should aim to investigate a wider range of potential pharmacological effects. This could involve screening for activities such as antioxidant, anti-inflammatory, and other cardiovascular effects beyond anti-myocardial ischemia. Understanding the complete profile of caulophine's biological interactions is crucial for identifying all potential therapeutic applications and understanding any potential off-target effects. Computer-aided prediction tools, such as PASS (Prediction of Activity Spectra for Substances), can be utilized to predict potential biological activities based on caulophine's structural formula, guiding experimental investigations. frontiersin.orggenexplain.comresearchgate.netbmc-rm.org

Discovery and Characterization of Novel Alkaloid Analogues from Natural Sources

Caulophyllum robustum has been shown to contain other fluorenone alkaloids, such as caulophyllines A-D, and a dihydroazafluoranthene alkaloid, caulophylline E. nih.gov These compounds, along with other previously isolated but less studied compounds from the genus Caulophyllum, represent potential sources of novel alkaloid analogues of caulophine. nih.gov Future research should focus on the systematic discovery, isolation, and structural characterization of these novel alkaloids from Caulophyllum species and other natural sources. nih.gov Characterizing the biological activities of these analogues is essential to understand structure-activity relationships and identify compounds with potentially enhanced or different therapeutic properties compared to caulophine.

Advancement of Synthetic Methodologies for Enhanced Structure-Activity Relationship Delineation

To fully delineate the structure-activity relationships of caulophine and its analogues, efficient and versatile synthetic methodologies are required. While a preparative high-performance liquid chromatography (HPLC) method for isolating caulophine has been developed, advancing synthetic routes would allow for the creation of a wider range of structural analogues. nih.govtandfonline.com This would enable systematic modification of different parts of the caulophine molecule to study how structural changes impact biological activity. Such studies are fundamental for rational drug design and optimization.

In-depth Exploration of Target-Specific Mechanisms and Intracellular Signaling Pathways

Understanding the precise molecular targets and intracellular signaling pathways modulated by caulophine is critical for its therapeutic development. Research has indicated that caulophine may act on the α1A adrenergic receptor researchgate.net and potentially the epidermal growth factor receptor (EGFR). researchgate.netscience.gov Future studies should utilize advanced biochemical and cell biology techniques to confirm and thoroughly investigate these interactions. Exploring other potential targets and downstream signaling cascades involved in its anti-myocardial ischemia activity, as well as any other identified biological effects, is crucial for a complete understanding of its mechanism of action. nih.govfrontiersin.org Metabolomics approaches could also provide insights into the metabolic pathways influenced by caulophine. researchgate.net

Application of Cutting-Edge Analytical Techniques for Trace Constituent Profiling

Given that some potentially bioactive compounds in Caulophyllum may be present at low abundance, the application of cutting-edge analytical techniques is essential for trace constituent profiling. nih.gov Highly sensitive and specific methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, are necessary for the identification and quantification of caulophine and its related alkaloids in complex biological matrices and plant extracts. tandfonline.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net These techniques can aid in pharmacokinetic studies, metabolism studies, and the discovery of new, low-abundance analogues. tandfonline.comresearchgate.netresearchgate.netscispace.comacs.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Caulophine from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction, chromatographic separation (e.g., HPLC, TLC), and spectroscopic characterization (NMR, MS). Purity validation requires orthogonal techniques: elemental analysis, HPLC with UV/RI detection, and comparison to published spectral data. Reproducibility hinges on documenting solvent systems, column parameters, and calibration standards .

Q. How should researchers design initial bioactivity assays for Caulophine to ensure statistical robustness?

- Methodological Answer : Use dose-response experiments with positive/negative controls (e.g., known inhibitors for enzyme assays). Triplicate trials and ANOVA for variance analysis are critical. Predefine significance thresholds (e.g., p < 0.05) and include power analysis to determine sample size adequacy .

Q. What spectroscopic techniques are essential for characterizing Caulophine’s structural features?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula. 1D/2D NMR (e.g., , , COSY, HSQC) resolves stereochemistry. IR spectroscopy identifies functional groups. Cross-validate data against literature or synthetic analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Caulophine bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell lines, assay protocols). Use funnel plots to detect publication bias. Replicate conflicting experiments under standardized conditions, controlling for solvent effects, cell viability, and batch-to-batch compound variability. Apply the FINER framework to reassess hypotheses for feasibility and novelty .

Q. What strategies optimize the synthetic yield of Caulophine derivatives while minimizing side reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Monitor intermediates via LC-MS. Computational modeling (e.g., DFT for transition states) predicts regioselectivity. Purification via preparative HPLC with fraction collection ensures isolation of target compounds .

Q. How should researchers integrate multi-omics data to elucidate Caulophine’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) and network pharmacology models. Validate key targets via CRISPR knockouts or siRNA silencing. Address batch effects with normalization algorithms (e.g., ComBat) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data for Caulophine?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC values. Use non-linear regression with bootstrapping for confidence intervals. Outlier detection via Grubbs’ test. Report , RMSE, and goodness-of-fit metrics. Share raw data in repositories like Zenodo .

Q. How can researchers ensure reproducibility in Caulophine extraction protocols across laboratories?

- Methodological Answer : Adopt SOPs detailing equipment models (e.g., Agilent 1260 HPLC), column lot numbers, and solvent suppliers. Use certified reference materials (CRMs) for calibration. Publish detailed supplementary materials, including spectra chromatograms and instrument settings .

Experimental Design Frameworks

Q. What criteria define a well-formulated research question for Caulophine’s ecological roles?

- Methodological Answer : Apply the PICO framework:

- P opulation: Target organism (e.g., marine sponges).

- I ntervention: Caulophine exposure concentration.

- C omparison: Untreated controls or analogs.

- O utcome: Bioactivity endpoints (e.g., anti-predation effects).

Ensure questions are feasible within resource constraints and address knowledge gaps via systematic literature reviews .

Data Presentation Guidelines

Table 1 : Key Analytical Techniques for Caulophine Characterization

| Technique | Application | Critical Parameters | References |

|---|---|---|---|

| HRMS | Molecular formula confirmation | Resolution > 30,000; isotopic match | |

| 2D NMR (HSQC) | Stereochemical assignment | coupling constants | |

| HPLC-UV | Purity assessment | Column type (C18), gradient profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.